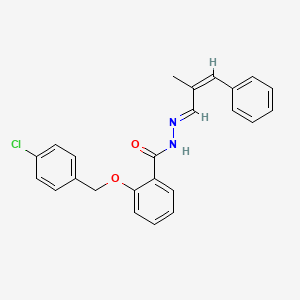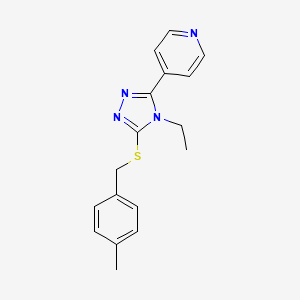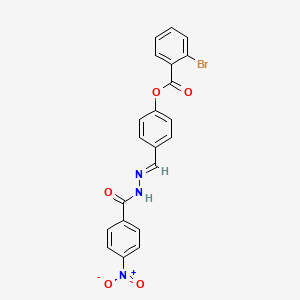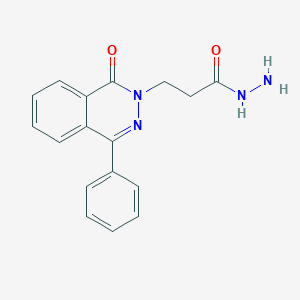
2-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide is a chemical compound with the molecular formula C24H21ClN2O2 and a molecular weight of 404.9 g/mol This compound is known for its unique structure, which includes a chlorobenzyl group, a benzohydrazide moiety, and a propenylidene linkage
Preparation Methods
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chlorobenzyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide stands out due to its unique structure and diverse applications. Similar compounds include other benzohydrazides and chlorobenzyl derivatives, which may have different functional groups or linkages.
Properties
CAS No. |
769152-29-6 |
|---|---|
Molecular Formula |
C24H21ClN2O2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-18(15-19-7-3-2-4-8-19)16-26-27-24(28)22-9-5-6-10-23(22)29-17-20-11-13-21(25)14-12-20/h2-16H,17H2,1H3,(H,27,28)/b18-15-,26-16+ |
InChI Key |
MRBSPJUMRWFREJ-BIJLSAQLSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)

![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)


